L-Allylglycine - 16338-48-0

L-Allylglycine

Catalog Number: EVT-248663
CAS Number: 16338-48-0
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Allylglycine (Agl) is a non-proteinogenic amino acid, a derivative of L-alanine with an allyl group replacing one of the methyl hydrogens. [] While not found naturally in proteins, it serves as a valuable tool in various scientific research areas, particularly in investigating metabolic pathways and enzyme mechanisms. [, , , , ] Its structural similarity to proteinogenic amino acids allows it to interact with enzymes and be metabolized, making it a useful probe for studying these processes. [, ]

Future Directions
  • Expanding its use in biocatalysis: Exploring its potential as a substrate for other PLP-dependent enzymes to access a wider range of non-canonical amino acids. []
Source and Classification

L-Allylglycine can be derived from various biological and synthetic sources. It is classified as an amino acid derivative, specifically a non-standard amino acid due to its structural differences from the canonical amino acids found in proteins. Its unique properties make it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis Analysis

Methods of Synthesis

The synthesis of L-Allylglycine can be achieved through several methods, primarily involving the reaction of allylamine with different reagents:

  1. Single-Step Reaction: A notable method involves reacting allylamine with chloracetic acid in an aqueous solution at temperatures below 20°C. This method eliminates the need for hydrolysis steps, enhancing yield efficiency compared to previous multi-step processes that required hydrolysis of esters or amides .
  2. Alternative Methods: Other synthetic routes include:
    • Reaction of allylamine with ethyl bromoacetate followed by hydrolysis.
    • Reaction with chloroacetamide, also followed by hydrolysis .
  3. Advanced Techniques: Recent advancements have introduced methods utilizing chiral auxiliaries and asymmetric synthesis techniques to produce enantiomerically enriched forms of L-Allylglycine, which are beneficial for specific applications in medicinal chemistry .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, reagent concentrations, and reaction times to optimize yield and purity. For instance, using excess allylamine can improve yields but may also lead to side reactions .

Molecular Structure Analysis

Structure

L-Allylglycine features a backbone typical of amino acids with an additional allyl side chain. The structural representation can be summarized as follows:

  • Chemical Structure:
    H2NC(CH2=CH2)C(COOH)H\text{H}_2\text{N}-\text{C}(\text{CH}_2=\text{CH}_2)-\text{C}(\text{COOH})-\text{H}

Data

  • CAS Number: 16338-48-0
  • Molecular Weight: 115.13 g/mol
  • Molecular Formula: C5H9NO2C_5H_9NO_2

These properties are essential for identifying and utilizing L-Allylglycine in various chemical contexts.

Chemical Reactions Analysis

Reactions

L-Allylglycine participates in various chemical reactions typical of amino acids, including:

  • N-Alkylation: The compound can undergo N-alkylation reactions to form derivatives useful in pharmaceutical applications.
  • Coupling Reactions: It can participate in coupling reactions such as those involving palladium catalysts, facilitating the formation of more complex structures .

Technical Details

The reactivity of L-Allylglycine is influenced by its functional groups, allowing it to engage in nucleophilic substitutions and condensation reactions under appropriate conditions.

Mechanism of Action

Process

L-Allylglycine has been studied for its potential inhibitory effects on certain neurotransmitter systems. It acts as an antagonist at specific receptors, influencing neurotransmission pathways.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pKa: The pKa values relevant to the carboxylic acid group are important for understanding its behavior in biological systems.
  • Stability: L-Allylglycine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often focus on these properties to determine the suitability of L-Allylglycine for specific applications.

Applications

L-Allylglycine finds various applications in scientific research:

  • Pharmaceutical Development: Its role as a neurotransmitter modulator makes it a candidate for studies related to anxiety, epilepsy, and other neurological conditions.
  • Organic Synthesis: Utilized as a building block in synthesizing more complex molecules due to its unique structural features.
  • Biochemical Research: Employed in studies investigating amino acid metabolism and enzyme interactions.

Through these applications, L-Allylglycine continues to be an important compound in both academic research and practical chemistry settings.

Neuropharmacological Mechanisms of Action

GABAergic Neurotransmission Modulation via Glutamate Decarboxylase Inhibition

L-Allylglycine (2-amino-4-pentenoic acid) functions as a potent inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme responsible for converting glutamate to γ-aminobutyric acid (GABA) in neuronal tissue. This inhibition occurs through a stereospecific biotransformation process where L-Allylglycine undergoes oxidative deamination via L-amino acid oxidase to form 2-keto-4-pentenoic acid – the active inhibitory metabolite that directly binds to and inactivates GAD [1] [2]. This biochemical transformation exhibits strict stereospecificity, as evidenced by studies showing that the L-enantiomer produces potent GABA depletion and subsequent neurophysiological effects, while the D-enantiomer demonstrates negligible activity at equivalent doses [1] [4].

The inhibition of GABA synthesis triggers a profound disruption of inhibitory neurotransmission. Microinjection studies in the posterior hypothalamus of rats reveal that L-Allylglycine administration causes regionally specific GABA reductions that correlate tightly with physiological outcomes. Specifically, GABA reductions in this region showed a near-perfect negative correlation with increased heart rate (r = -0.94, p<0.002), demonstrating a direct link between localized GABA depletion and autonomic nervous system dysregulation [1]. Pretreatment with the GABA agonist muscimol completely prevented these cardiovascular changes, confirming that the observed effects stem specifically from GABAergic disruption rather than off-target mechanisms [1]. This molecular specificity makes L-Allylglycine a valuable experimental tool for probing GABAergic function in discrete neural circuits.

Table 1: Key Characteristics of Glutamate Decarboxylase Inhibition by L-Allylglycine

CharacteristicDetailExperimental Evidence
Active Metabolite2-keto-4-pentenoic acidFormed via stereospecific oxidative deamination
StereospecificityL-enantiomer active; D-enantiomer inactiveL-Allylglycine (25µg) decreased GABA >50%; D-form showed no effect
Onset of ActionGradual reduction over 60-90 minutesGABA depletion correlates with seizure onset latency
Regional SpecificityHighest activity in regions rich in L-amino acid oxidasePosterior hypothalamus > cortex > cerebellum
ReversibilityPrevented by GABA agonistsMuscimol pretreatment blocks physiological effects

Dose-Dependent Effects on Regional GABA Concentration Dynamics

L-Allylglycine administration produces spatially and temporally heterogeneous effects on GABA concentrations throughout the central nervous system, with dose-dependent dynamics observed across multiple species. In murine models, intraperitoneal administration of L-Allylglycine at 225-300 mg/kg induced reductions of 40-60% in GABA levels across the hippocampus, cortex, and cerebellum within 90 minutes post-administration [2] [6]. Higher doses (≥275 mg/kg) produced near-total depletion (>80%) in the hippocampus and striatum, coinciding with the onset of recurrent generalized seizures in 100% of subjects [2]. This regional vulnerability correlates with both differential blood-brain barrier permeability and region-specific expression of the enzymes required for L-Allylglycine's bioactivation.

Immunocytochemical studies in rats reveal nuanced spatial dynamics within brain structures. Following systemic L-Allylglycine administration, the hippocampal formation exhibited pronounced GABA depletion in the stratum oriens, radiatum, and lacunosum-moleculare layers, while the dentate molecular layer showed relative preservation of GABAergic signaling [3] [6]. Similarly, in the cerebellum, basket cell terminals demonstrated greater resistance to GABA depletion compared to other GABAergic elements, suggesting cell-type-specific metabolic differences in GABA synthesis or compensatory mechanisms [3]. These regional heterogeneities underscore the complexity of GABAergic networks and explain why seizure propagation patterns vary despite systemic inhibition of GABA synthesis.

Table 2: Regional GABA Concentration Dynamics Following L-Allylglycine Administration

Brain RegionGABA Reduction (Low Dose)GABA Reduction (High Dose)Functional Correlation
Hippocampus40-50%>80%Spatial memory deficits, limbic seizures
Posterior Hypothalamus45-55%70-75%Autonomic dysregulation (↑HR, ↑BP)
Cerebral Cortex30-40%60-70%Impaired attention, neocortical seizures
Cerebellum25-35%50-55%Ataxia, motor coordination deficits
Striatum35-45%75-80%Locomotor hyperactivity

Role in Synaptic Plasticity and Neuronal Hyperexcitability

The disruption of GABA homeostasis by L-Allylglycine fundamentally alters the excitation-inhibition balance in neural networks, leading to profound changes in synaptic plasticity and lowered seizure thresholds. Immunocytochemical studies demonstrate that within 20 minutes of seizure induction by L-Allylglycine, redistribution of aspartate-like immunoreactivity occurs in hippocampal hilar neurons, accompanied by decreased GABAergic presynaptic terminals in the stratum oriens and radiatum [3]. This rapid reorganization of inhibitory circuitry creates permissive conditions for the induction of long-term potentiation (LTP) in pathways normally constrained by GABAergic inhibition.

The resulting neuronal hyperexcitability manifests as synchronized discharges that progress through distinct behavioral phases: initial freezing responses progress to facial automatisms, forelimb clonus, and ultimately generalized tonic-clonic seizures with associated ictal electroencephalographic patterns [2] [4]. Intracellular recording studies show that the latency to seizure onset corresponds directly with the time required for GABA concentrations to fall below critical thresholds (typically 60-90 minutes post-administration), confirming the mechanistic relationship between GABA depletion and hyperexcitability [2] [4]. These pathological plasticity changes extend beyond acute seizures, as chronic L-Allylglycine administration produces lasting alterations in neural circuitry, evidenced by increased locomotor activity and impaired attentional processing even during interictal periods [6].

Interaction with Noradrenergic and Serotonergic Systems in Anxiety Models

Beyond its direct GABAergic effects, L-Allylglycine-induced GABA depletion triggers complex interactions with monoaminergic systems, particularly in brain regions governing emotional regulation. Microinjection of L-Allylglycine into the posterior hypothalamus produces not only autonomic changes but also anxiety-like behaviors that are modulated by noradrenergic and serotonergic pathways [1] [5]. Pharmacological studies demonstrate that the anxiogenic effects of GABA depletion in the bed nucleus of the stria terminalis (BNST) can be attenuated by α₂-adrenergic agonists or selective serotonin reuptake inhibitors, suggesting that the anxiety phenotype involves downstream noradrenergic hyperactivity and serotonergic dysregulation [5].

The periaqueductal gray (PAG) exhibits particularly important interactions, where L-Allylglycine administration dissociates neural substrates mediating different fear responses [6]. GABAergic disinhibition in dorsolateral PAG columns facilitates unconditioned fear responses (e.g., freezing), while ventrolateral column inhibition alters anxiety-related risk assessment behaviors. These regionally distinct effects are mediated through altered modulation of noradrenergic inputs from the locus coeruleus and serotonergic projections from the dorsal raphe nucleus. The resulting neurochemical imbalance creates a pathological state characterized by heightened amygdala reactivity to threats and impaired prefrontal cortical regulation of fear responses – a neural signature observed across multiple anxiety disorder models [5] [6].

Table 3: Monoaminergic System Interactions Following GABA Depletion

Brain RegionPrimary Monoamine InvolvedBehavioral EffectPharmacological Modulation
Bed Nucleus of Stria TerminalisNorepinephrineAnxiety-like behaviorClonidine (α₂ agonist) normalizes behavior
Periaqueductal Gray (dorsolateral)SerotoninUnconditioned fear responsesSSRIs reduce freezing behavior
Prefrontal CortexNorepinephrine & SerotoninImpaired decision-makingDual SNRIs restore cognitive function
Basolateral AmygdalaNorepinephrineHeightened threat reactivityPropranolol blocks hyper-reactivity

Properties

CAS Number

16338-48-0

Product Name

L-Allylglycine

IUPAC Name

(2S)-2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1

InChI Key

WNNNWFKQCKFSDK-BYPYZUCNSA-N

SMILES

C=CCC(C(=O)O)N

Synonyms

L-Allylglycine;16338-48-0;(S)-2-aminopent-4-enoicacid;(2S)-2-aminopent-4-enoicacid;(S)-(-)-2-Amino-4-pentenoicacid;(S)-2-Amino-4-pentenoicacid;L-2-Amino-4-pentenoicacid;3-VINYL-L-ALANINE;(S)-2-Amino-pent-4-enoicacid;SBB006743;D-Allylglycine;2-Allyl-L-glycine;s-allylglycine;(-)-Allylglycine;L-alpha-Allyl-Gly;H-Gly(allyl)-OH;L-alpha-Allylglycine;(S)-ALLYLGLYCINE;Lopac-A-7762;AC1Q4U7A;Lopac0_000141;SCHEMBL74086;A7762_SIGMA;285013_ALDRICH;GTPL5267

Canonical SMILES

C=CCC(C(=O)O)N

Isomeric SMILES

C=CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.